TSR-011 Retains Potency Against Crizotinib-Resistant ALK Mutations at Low Nanomolar Concentrations
TSR-011 maintains potent inhibitory activity against clinically relevant ALK mutations that confer resistance to the first-generation inhibitor crizotinib. In biochemical assays, TSR-011 inhibits ALK amplification and crizotinib-resistance mutations with IC₅₀ values ranging from 0.1 to 2.2 nM [1]. In contrast, crizotinib exhibits IC₅₀ values >400 nM against common resistance mutations such as L1196M and G1269A [2]. This represents a >180-fold improvement in potency against resistant variants.
| Evidence Dimension | Inhibition of crizotinib-resistant ALK mutations |
|---|---|
| Target Compound Data | IC₅₀ = 0.1–2.2 nM across multiple crizotinib-resistance mutations |
| Comparator Or Baseline | Crizotinib: IC₅₀ = 416 nM (F1197M), 1035 nM (G1269A), 1540 nM (L1196M) |
| Quantified Difference | >180-fold lower IC₅₀ (greater potency) for TSR-011 against resistant mutants |
| Conditions | Biochemical kinase inhibition assays; recombinant ALK mutants expressed in vitro |
Why This Matters
For researchers modeling crizotinib resistance or screening compounds against resistant ALK variants, TSR-011 serves as a validated positive control and reference inhibitor with documented, reproducible potency.
- [1] Sachdev JC. TSR-011: A Potent Inhibitor of ALK Including Crizotinib-Resistant Mutations in Phase 1-2 Development for ALK+ NSCLC. IASLC WCLC 2013 Poster P1.11-049. View Source
- [2] Friboulet L, et al. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discov. 2014;4(6):662-673. Supplementary Table S2 reporting crizotinib IC₅₀ values for ALK mutants. View Source
